Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one
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Overview
Description
Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentane derivatives and pyrrole derivatives, which are subjected to cyclization reactions in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Rel-(3aR,5r,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol: This compound has a similar core structure but differs in functional groups and stereochemistry.
Rel-(3aR,6aR)-Octahydrocyclopenta[c]pyrrol-5-amine: Another related compound with an amine group instead of a ketone.
Uniqueness
Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,6aR)-4-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C8H13NO/c1-5-7-4-9-3-6(7)2-8(5)10/h5-7,9H,2-4H2,1H3/t5?,6-,7-/m0/s1 |
InChI Key |
SKBDFQUCXXTWRC-BYRXKDITSA-N |
Isomeric SMILES |
CC1[C@@H]2CNC[C@@H]2CC1=O |
Canonical SMILES |
CC1C2CNCC2CC1=O |
Origin of Product |
United States |
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